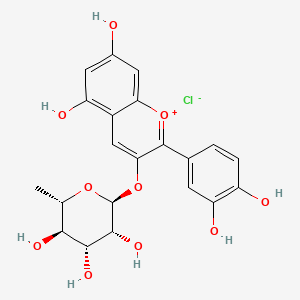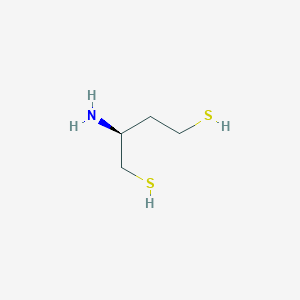![molecular formula C50H46CaF2N2O8 B1146109 Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate CAS No. 254452-96-5](/img/structure/B1146109.png)
Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related substances to this compound has been explored to serve as references in quality control. Zhou Wei-cheng (2010) detailed the synthesis of five related substances that could aid in understanding the synthesis process of our compound of interest (Zhou Wei-cheng, 2010). These syntheses provide a foundational understanding of the chemical reactions and intermediates involved in producing similar compounds.
Molecular Structure Analysis
Studies on compounds with similar molecular structures, such as the work by Ei et al. (2014), shed light on the molecular structure of related quinolines. They investigated the crystal structure of a compound that serves as an intermediate to synthesize pitavastatin calcium, revealing insights into the triclinic crystal system and space group, which may parallel the structural characteristics of our compound of interest (Ei et al., 2014).
Chemical Reactions and Properties
The photochemical behavior of similar quinoline derivatives, such as the work by M. Mella et al. (2001), provides insight into potential chemical reactions and properties. This study explored the photostability and photoreactivity of ciprofloxacin, a quinoline derivative, under various conditions, suggesting the types of chemical reactions our compound might undergo when exposed to light or specific reagents (M. Mella et al., 2001).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting point, and crystalline structure, can provide insights into the physical behavior of our compound. For example, the study of racemic ethyl 4-(2-fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate by A. Linden et al. (1998) discussed the compound's crystal structure and potential calcium modulatory properties, offering a perspective on how structural features influence physical properties (A. Linden et al., 1998).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, is crucial. The work by Mikio Suzuki et al. (2001) on quinoline-based HMG-CoA reductase inhibitors illustrates the significance of structural elements on the compound's chemical behavior and interactions, relevant for comprehending the chemical properties of our compound (Mikio Suzuki et al., 2001).
Applications De Recherche Scientifique
Synthesis and Related Compounds
Research has demonstrated the synthesis of related substances of calcium salts of quinoline-based HMG-CoA reductase inhibitors, which are considered potential anti-hypercholesterolemic drug candidates. These substances, synthesized and serving as references in quality control, include various derivatives of 3,5-dihydroxyheptenoic acid (Zhou Wei-cheng, 2010).
Biological Evaluations
A study on the synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors found that these compounds, including derivatives of 3,5-dihydroxyheptenoic acid, inhibit the enzyme HMG-CoA reductase in vitro. Among these, NK-104 (pitavastatin calcium) showed the greatest potency (M. Suzuki et al., 2001).
Anti-Hypercholesterolemic Evaluations
Another study synthesized a series of calcium salts of 4-substituted quinoline-based mevalonic acid and evaluated their anti-hypercholesterolemic effects in quails. Several compounds were found to significantly decrease levels of total cholesterol and low-density lipoprotein, with some showing better effects than atorvastatin (Qun Hao et al., 2011).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of intermediates for statin drugs like pitavastatin calcium is also noteworthy. These studies involve complex chemical synthesis processes and provide insights into the structural properties of these compounds (Ei et al., 2014).
Calcium Modulatory Properties
A study on the synthesis of racemic ethyl 4-(2-fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate revealed potential calcium modulatory properties, showing the importance of steric interactions and bond-angle distortions in these molecules (A. Linden et al., 1998).
Nuclear Magnetic Resonance Studies
Fluorine 19 nuclear magnetic resonance (NMR) studies of intracellular fluorinated calcium chelators have been conducted to determine cytosolic free calcium levels in cells and organs. This research highlights the design and synthesis of fluorinated calcium chelators with high affinity for calcium ions, contributing to the understanding of calcium dynamics in biological systems (L. Levy et al., 1987).
Propriétés
IUPAC Name |
calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-YHMHGUCLSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

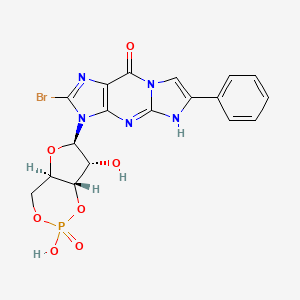
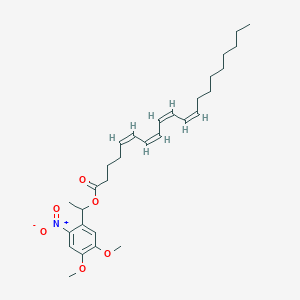
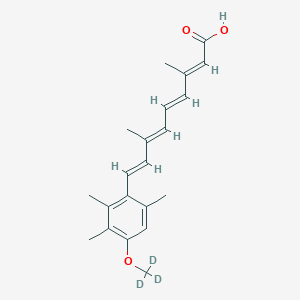
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)



